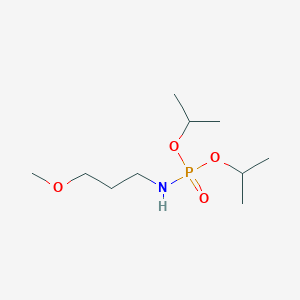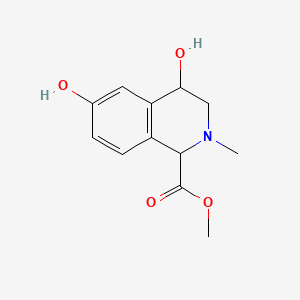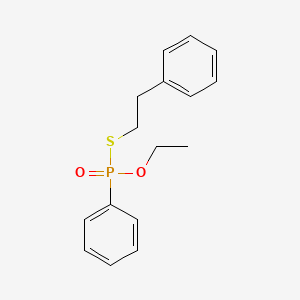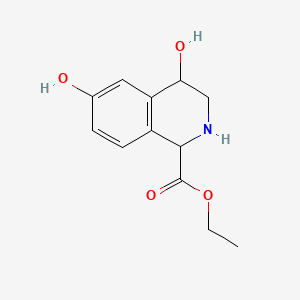
Naphthalenesulfonic acid, dinonyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalenesulfonic acid, dinonyl-, sodium salt is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a naphthalene ring substituted with a sulfonic acid group and two nonyl groups. This compound is commonly used as a surfactant, dispersing agent, and corrosion inhibitor in various industrial applications .
准备方法
The preparation of naphthalenesulfonic acid, dinonyl-, sodium salt involves several steps:
Alkylation: Naphthalene reacts with nonene in the presence of a catalyst such as aluminum chloride to form dinonylnaphthalene.
Sulfonation: The dinonylnaphthalene is then treated with concentrated sulfuric acid to introduce the sulfonic acid group, resulting in dinonylnaphthalenesulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
Industrial production methods typically involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Naphthalenesulfonic acid, dinonyl-, sodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate salts and substituted naphthalene derivatives.
科学研究应用
Naphthalenesulfonic acid, dinonyl-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of protein-surfactant interactions and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of lubricants, coatings, and corrosion inhibitors.
作用机制
The mechanism of action of naphthalenesulfonic acid, dinonyl-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better dispersion of particles and improved wetting of surfaces. The sulfonic acid group interacts with water molecules, while the nonyl groups interact with hydrophobic substances, facilitating the formation of micelles and emulsions .
相似化合物的比较
Naphthalenesulfonic acid, dinonyl-, sodium salt can be compared with other similar compounds such as:
Naphthalenesulfonic acid, dinonyl-, barium salt: Similar in structure but uses barium instead of sodium, often used in different industrial applications.
Sodium 2-naphthalenesulfonate: Lacks the nonyl groups, making it less hydrophobic and used in different contexts.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group, giving it different chemical properties and applications.
The uniqueness of this compound lies in its combination of hydrophobic nonyl groups and hydrophilic sulfonic acid group, making it highly effective as a surfactant and dispersing agent.
属性
CAS 编号 |
26834-28-6 |
|---|---|
分子式 |
C28H43NaO3S |
分子量 |
482.7 g/mol |
IUPAC 名称 |
sodium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Na/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI 键 |
DHQIJSYTNIUZRY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

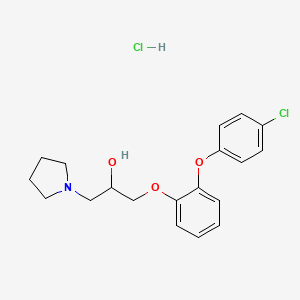
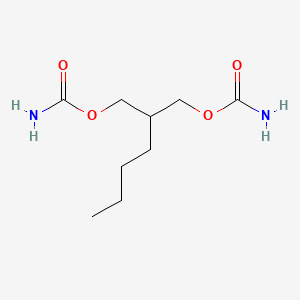
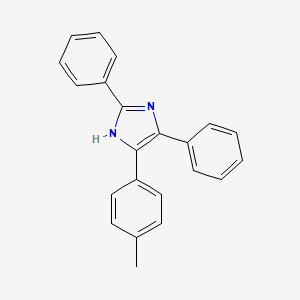
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
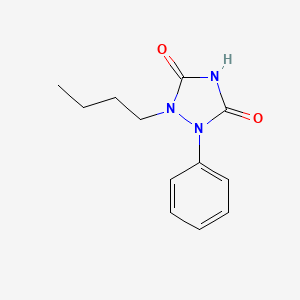
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
